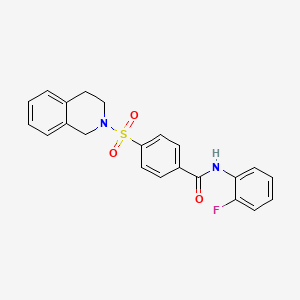

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-fluorophenyl)benzamide

Description

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-fluorophenyl)benzamide features a benzamide core substituted with a 3,4-dihydroisoquinoline sulfonyl group at the 4-position and a 2-fluorophenyl amide at the N-position. This structure combines a sulfonamide linker, known for enhancing binding interactions via hydrogen bonding and electrostatic effects, with a fluorinated aromatic moiety that improves metabolic stability and membrane permeability .

Properties

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(2-fluorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN2O3S/c23-20-7-3-4-8-21(20)24-22(26)17-9-11-19(12-10-17)29(27,28)25-14-13-16-5-1-2-6-18(16)15-25/h1-12H,13-15H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVOAPVDDHNRQTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3,4-Dihydroisoquinoline

3,4-Dihydroisoquinoline is typically synthesized via Bischler-Napieralski cyclization of β-phenylethylamides followed by reduction. For example:

Synthesis of 4-(Chlorosulfonyl)benzoyl Chloride

This intermediate is prepared through sulfonation of benzoic acid derivatives:

- Sulfonation : Benzoic acid treated with chlorosulfonic acid (ClSO₃H) at 0–5°C forms 4-sulfobenzoic acid.

- Chlorination : Reaction with PCl₅ or SOCl₂ converts the sulfonic acid to sulfonyl chloride.

Primary Synthetic Routes

Route A: Sulfonylation Followed by Amidation

Step 1: Sulfonylation of 3,4-Dihydroisoquinoline

4-(Chlorosulfonyl)benzoyl chloride reacts with 3,4-dihydroisoquinoline in anhydrous dichloromethane (DCM) at 0°C under N₂. Triethylamine (2.2 eq) is added to scavenge HCl.

$$

\text{4-(ClSO}2\text{)C}6\text{H}4\text{COCl} + \text{C}9\text{H}9\text{N} \xrightarrow{\text{Et}3\text{N, DCM}} \text{4-(C}9\text{H}{10}\text{N-SO}2\text{)C}6\text{H}_4\text{COCl} \quad

$$

Yield : 78–85% after column chromatography (SiO₂, hexane/EtOAc 3:1).

Step 2: Amidation with 2-Fluoroaniline

The sulfonated benzoyl chloride is treated with 2-fluoroaniline (1.1 eq) in tetrahydrofuran (THF) at room temperature for 6 hours. The reaction is quenched with H₂O, and the product is extracted with EtOAc.

$$

\text{4-(C}9\text{H}{10}\text{N-SO}2\text{)C}6\text{H}4\text{COCl} + \text{C}6\text{H}4\text{FNH}2 \rightarrow \text{Target Compound} \quad

$$

Yield : 65–72% after recrystallization (ethanol/H₂O).

Route B: Direct Sulfonylation of Pre-formed Amide

Step 1: Synthesis of N-(2-Fluorophenyl)benzamide

Benzoyl chloride reacts with 2-fluoroaniline in pyridine at 50°C for 2 hours.

Yield : 89% (white crystals, mp 112–114°C).

Step 2: Sulfonylation with 3,4-Dihydroisoquinoline-2-sulfonyl Chloride

The pre-formed amide is sulfonylated using 3,4-dihydroisoquinoline-2-sulfonyl chloride (1.2 eq) in acetonitrile with K₂CO₃ as base.

$$

\text{C}6\text{H}5\text{CONH-C}6\text{H}4\text{F} + \text{C}9\text{H}9\text{NSO}2\text{Cl} \xrightarrow{\text{K}2\text{CO}_3, \text{MeCN}} \text{Target Compound} \quad

$$

Yield : 70–76% after solvent evaporation and trituration with diethyl ether.

Optimization and Mechanistic Insights

Solvent and Base Effects

- Solvents : Dichloromethane and acetonitrile are optimal for sulfonylation due to their inertness and solubility profiles. Polar aprotic solvents (DMF, DMSO) risk side reactions with sulfonyl chlorides.

- Bases : Triethylamine outperforms inorganic bases (e.g., NaHCO₃) in scavenging HCl, minimizing esterification byproducts.

Temperature Control

- Sulfonylation : Reactions conducted at 0–5°C improve regioselectivity and reduce sulfonate ester formation.

- Amidation : Room temperature (20–25°C) balances reaction rate and product stability.

Characterization Data

Challenges and Alternative Approaches

Competing Reactions

Chemical Reactions Analysis

Types of Reactions

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-fluorophenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols

Scientific Research Applications

Cancer Therapy

Research indicates that compounds similar to 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-fluorophenyl)benzamide exhibit significant anti-tumor activity. Specifically, derivatives of benzamides have been studied for their ability to inhibit various kinases involved in cancer progression. For example:

- RET Kinase Inhibition : A study highlighted the synthesis of benzamide derivatives that inhibited RET kinase activity, a target for certain cancers. Compounds with similar structural features demonstrated promising results in inhibiting cell proliferation driven by RET mutations .

Neuropharmacology

The isoquinoline structure is known for its neuroactive properties. Research has shown that compounds containing isoquinoline can modulate neurotransmitter systems:

- Dopaminergic Activity : Some studies suggest that isoquinoline derivatives can influence dopamine receptors, making them potential candidates for treating neurodegenerative diseases such as Parkinson's disease .

Biochemical Assays

The compound's unique structure allows it to serve as a valuable tool in biochemical assays:

- Enzyme Inhibition Studies : The sulfonamide group enhances the binding affinity to various enzymes, facilitating studies on enzyme kinetics and inhibitor design. This application is crucial for drug discovery processes where understanding the interaction between inhibitors and their targets is essential .

Case Study 1: Inhibition of RET Kinase

A specific study synthesized various benzamide derivatives and tested their inhibitory effects on RET kinase. Among these, compounds similar to this compound showed moderate to high potency in ELISA-based assays. Notably, one derivative exhibited a significant reduction in cell proliferation in RET-driven tumor models .

Case Study 2: Neuroprotective Effects

In another study, researchers explored the neuroprotective effects of isoquinoline-based compounds. The findings indicated that these compounds could protect neuronal cells from oxidative stress-induced apoptosis, suggesting their potential use in treating neurodegenerative disorders .

Mechanism of Action

The exact mechanism of action for 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-fluorophenyl)benzamide is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways, leading to various effects depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonyl vs. Methyl Linkers

The sulfonyl group (-SO₂-) in the target compound distinguishes it from methyl-linked analogs (e.g., 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-N-(2-fluorophenyl)benzamide, 16a in ). Key differences include:

- In contrast, methyl-linked analogs rely on hydrophobic interactions .

- Synthetic Routes : Sulfonyl derivatives may require sulfonation or coupling reactions (e.g., using HATU/DIPEA in DMF, as in ), whereas methyl-linked analogs are synthesized via reductive amination or alkylation (e.g., ).

Substituent Variations on the Aromatic Ring

The 2-fluorophenyl group in the target compound is compared to analogs with halogenated or substituted aryl groups:

- Fluorine vs. Fluorine’s electronegativity also enhances binding to aromatic residues in enzyme pockets .

- Methoxy vs. Fluoro : Methoxy-substituted analogs (e.g., 442881-27-8 ) could exhibit altered pharmacokinetics due to increased hydrophilicity, though activity data are lacking .

Triazole and Oxadiazole Derivatives

These modifications may enhance selectivity but require complex synthetic steps (e.g., cyclization with sodium hydroxide, as in ) compared to the target compound’s simpler sulfonamide linker .

Hypothetical Structure-Activity Relationships (SAR)

- Sulfonyl Linker : Likely improves binding to BChE’s catalytic active site (CAS) and peripheral anionic site (PAS) due to hydrogen-bonding capacity, as seen in molecular docking studies of methyl-linked analogs .

- 2-Fluorophenyl Group : May balance lipophilicity and metabolic stability, similar to fluorinated BChE inhibitors like donepezil derivatives .

- Comparison to Clinical Candidates : The methyl-linked 23 (BChE IC₅₀ = 1.2 µM) and 9 (IC₅₀ = 0.8 µM) suggest that sulfonyl derivatives could achieve comparable or superior potency with optimized substituents .

Biological Activity

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-fluorophenyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C20H19FN2O3S

- Molecular Weight : 392.44 g/mol

The compound features a sulfonamide moiety linked to a dihydroisoquinoline structure and a fluorophenyl group, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. Compounds with similar structures have been shown to target cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation and pain signaling.

Inhibition of COX Enzymes

Research indicates that derivatives of dihydroisoquinoline exhibit significant COX-1 and COX-2 inhibitory activity. For instance, structural analogs have demonstrated IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as celecoxib . This suggests that this compound may similarly inhibit these enzymes, leading to reduced inflammation.

Anti-inflammatory Effects

In vitro studies have shown that compounds with the dihydroisoquinoline structure exhibit potent anti-inflammatory effects. For example:

- Compounds tested : Various derivatives were evaluated for their ability to inhibit edema formation in animal models.

- Results : Certain derivatives showed up to 54% reduction in edema compared to control groups treated with standard anti-inflammatory agents like diclofenac .

Analgesic Activity

In addition to anti-inflammatory properties, the compound may also possess analgesic effects. Studies indicate that similar compounds can exhibit analgesic activity that is significantly more potent than traditional analgesics such as indomethacin .

Case Studies

- In Vivo Efficacy : A study involving the administration of related benzamide derivatives reported significant reductions in pain response in animal models when compared to untreated controls.

- Molecular Docking Studies : Molecular modeling studies have supported the hypothesis that this compound binds effectively to COX enzymes. The binding affinity was assessed using docking simulations, indicating that the structural features contribute favorably to enzyme interaction .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other known inhibitors reveals:

| Compound | Structure | COX Inhibition (IC50) | Analgesic Activity |

|---|---|---|---|

| Celecoxib | Sulfonamide | 0.049 μM | High |

| Indomethacin | Carboxylic acid | 0.12 μM | Moderate |

| Dihydroisoquinoline Derivative | Dihydroisoquinoline | 0.04 - 0.07 μM | Very High |

Q & A

Q. What synthetic strategies are employed to prepare 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-fluorophenyl)benzamide, and how is purity optimized?

The synthesis typically involves sulfonylation of the dihydroisoquinoline core followed by coupling with a fluorophenyl benzamide moiety. Key steps include:

- Sulfonylation : Reacting 3,4-dihydroisoquinoline with a sulfonyl chloride derivative under basic conditions (e.g., KOH in THF) to form the sulfonamide intermediate .

- Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the sulfonylated intermediate with 2-fluoroaniline .

- Purification : Column chromatography (e.g., silica gel with petroleum ether/acetone gradients) is critical for achieving >95% purity, as evidenced by NMR and ESI-MS characterization .

Q. How are structural and purity analyses conducted for this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra confirm regiochemistry and detect impurities. For example, aromatic protons in the dihydroisoquinoline ring appear as multiplet signals between δ 6.5–7.5 ppm, while sulfonyl groups deshield adjacent protons .

- Mass Spectrometry : High-resolution ESI-MS (HR-ESIMS) validates molecular weight (e.g., [M+H]+ ion) with <2 ppm error .

- Melting Point : Consistency in melting points (e.g., 177–178°C for analogs) indicates crystallinity and purity .

Advanced Research Questions

Q. What computational methods are suitable for studying this compound’s interaction with sigma-2 receptors (σ2R/TMEM97)?

- Glide Docking : The Glide algorithm (Schrödinger Suite) is recommended for its accuracy in ligand-receptor pose prediction. Key parameters include:

- Grid Generation : OPLS-AA force field-based grids for σ2R homology models.

- Flexible Docking : Torsional sampling of the sulfonyl and benzamide groups to account for conformational changes .

- Scoring : GlideScore 2.5 balances empirical and force-field terms, penalizing solvent-exposed charged groups to improve enrichment factors .

- Validation : Redocking co-crystallized ligands (RMSD <1 Å in 50% of cases) ensures reliability .

Q. How can this compound’s anti-MERS-CoV activity and cytotoxicity be evaluated in vitro?

- Antiviral Assays :

- Cytotoxicity :

Q. What strategies enhance the compound’s suitability as a sigma-2 receptor PET imaging agent?

- Radiolabeling : Incorporate F via nucleophilic substitution of mesylate precursors (e.g., 2-(2-F-fluoroethoxy) substituents) .

- Biodistribution : In murine EMT-6 tumor models, prioritize analogs with tumor uptake >2.5% ID/g and tumor/normal tissue ratios >3:1 at 2 hours post-injection .

- Receptor Specificity : Confirm low sigma-1 receptor binding (Ki >100 nM) via competitive displacement assays using H-DTG .

Q. How do structural modifications influence P-glycoprotein (P-gp) inhibition in multidrug-resistant cancers?

- SAR Studies :

- Functional Assays :

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported sigma-2 receptor binding affinities?

- Assay Variability : Differences in radioligands (e.g., H-DTG vs. I-ISO-1) and membrane preparation methods (e.g., crude vs. purified receptors) can alter Ki values .

- Normalization : Express data as % inhibition relative to controls to account for batch effects.

- Computational Alignment : Overlay docking poses with X-ray structures (if available) to identify critical hydrogen bonds (e.g., sulfonyl-O…Lys/Arg residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.